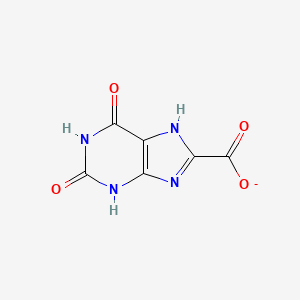

Xanthine-8-carboxylate

描述

Historical Context of Purine (B94841) Analog Research

The exploration of purine analogs has a rich history rooted in the quest to understand and manipulate nucleic acid metabolism for therapeutic purposes. Early research in the mid-20th century, pioneered by Nobel laureates George Hitchings and Gertrude Elion, focused on creating compounds that could interfere with the synthesis of purines like adenine (B156593) and guanine (B1146940). researchgate.net This led to the development of groundbreaking drugs such as 6-mercaptopurine (B1684380) and 6-thioguanine, which became crucial in the treatment of acute leukemias by disrupting DNA synthesis in rapidly dividing cancer cells. researchgate.netnih.gov

The initial strategy involved the isosteric replacement of atoms within the purine ring structure, leading to the synthesis of compounds like 8-azaguanine. nih.gov This foundational work established a critical principle: metabolic conversion of these analogs to their corresponding nucleotides was often necessary for their inhibitory activity. nih.gov Over the years, the field expanded to include a wide array of purine analogs with diverse applications, including antiviral agents like acyclovir (B1169) and immunosuppressants like azathioprine. researchgate.netnih.govresearchgate.net This broader research into purine analogs set the stage for investigating more specific derivatives like xanthine-8-carboxylate and their unique roles in biological systems.

Overview of this compound's Significance in Metabolic Studies

This compound holds particular significance as a metabolic intermediate, offering a window into specific biochemical pathways. One of the most notable examples is its role in the microbial degradation of pteridines. For instance, the bacterium Alcaligenes faecalis metabolizes isoxanthopterin (B600526), a naturally occurring pteridine (B1203161), with this compound as a key intermediate. This process involves the enzymatic ring contraction of tetraoxypteridine, where the C7 position of the pteridine ring is converted into the carboxylic acid group of the purine structure.

The study of this compound and its derivatives has also shed light on the function of crucial enzymes involved in purine metabolism. For example, derivatives of this compound have been explored as potential reversible inhibitors of xanthine (B1682287) oxidase, an enzyme central to the production of uric acid and a key target in the treatment of gout. Furthermore, alterations in xanthine metabolism, where this compound can be an intermediate, have been linked to conditions like Parkinson's disease through metabolomic studies, highlighting the compound's relevance in understanding disease pathology.

The synthesis of this compound itself serves as a critical starting point for creating a variety of other xanthine derivatives. nih.gov These derivatives have been instrumental in pharmacological research, particularly as antagonists for adenosine (B11128) receptors, which are important targets for a range of diseases.

Foundational Research Questions Pertaining to this compound

The study of this compound has been driven by several key research questions aimed at elucidating its biochemical functions and potential applications. These questions have guided experimental design and have been addressed through a variety of advanced analytical techniques.

A primary area of inquiry revolves around the enzymatic conversion mechanisms involving this compound. For example, a significant question is understanding the precise mechanistic details of how tetraoxypteridine is converted to this compound in organisms like Alcaligenes faecalis. Investigating this involves techniques such as kinetic isotope effects, X-ray crystallography of enzyme-substrate complexes, and site-directed mutagenesis to identify the key amino acid residues involved in the catalytic process.

Another foundational question addresses its role as a precursor in biosynthetic pathways . For instance, there have been inquiries into whether this compound can serve as a precursor for riboflavin (B1680620) biosynthesis in organisms like Eremothecium ashbyii. To resolve this, researchers can employ genetic knockout studies of riboflavin synthesis genes and use metabolomic profiling to compare pathway intermediates between wild-type and mutant strains.

The interaction of this compound with biological macromolecules is also a critical research area. Understanding how this compound binds to and modulates the activity of proteins, such as xanthine oxidase or adenosine receptors, is fundamental. scispace.com Methodologies like Surface Plasmon Resonance (SPR) to measure binding affinity, molecular docking to simulate interactions, and Isothermal Titration Calorimetry (ITC) to determine thermodynamic parameters are employed to answer these questions.

Finally, the quantification of this compound in complex biological samples presents a significant analytical challenge. Developing robust methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) with stable isotope-labeled internal standards, is crucial for accurately measuring its levels in tissues and fluids, which is essential for understanding its metabolic flux and relevance in various physiological and pathological states.

Detailed Research Findings

Synthesis and Chemical Properties

The synthesis of this compound and its derivatives is a cornerstone of its research, enabling further biological and pharmacological studies. A common and reliable method involves the cyclization of 6-amino-5-carboxamidouracil precursors. frontiersin.org These precursors are typically formed by condensing 5,6-diaminouracil (B14702) derivatives with various carboxylic acids. nih.govfrontiersin.org The subsequent cyclization to form the xanthine ring can be achieved using reagents such as sodium hydroxide (B78521) or trimethylsilyl (B98337) polyphosphate (PPSE). This carboxylic acid-based route is often favored over methods that rely on aldehydes due to the greater stability of the precursors.

Recent advancements have focused on developing more efficient and environmentally friendly synthetic methods. For example, the use of non-hazardous coupling reagents has enabled the rapid and high-yield production of 8-substituted xanthines from their precursors, with some methods reporting yields exceeding 80% under optimized conditions.

The chemical properties of this compound are defined by its purine ring system and the attached carboxylic acid group. These features can be characterized using various spectroscopic techniques. For instance, the carboxylic acid group at the 8-position gives rise to a distinct signal in ¹³C NMR spectra at approximately 170 ppm and a characteristic infrared (IR) stretching frequency around 1700 cm⁻¹.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄N₄O₄ |

| Molecular Weight | 196.12 g/mol |

| IUPAC Name | 2,6-dioxo-3,7-dihydropurine-8-carboxylic acid |

| Canonical SMILES | C12=C(NC(=O)NC1=O)N=C(N2)C(=O)O |

Data sourced from multiple chemical databases.

Role in Enzymatic Reactions

This compound is a key player in several enzymatic reactions, primarily as a substrate or an intermediate. Its most well-documented role is in the metabolic pathway of pteridine degradation by certain microorganisms. In Alcaligenes faecalis, the enzyme system responsible for this degradation catalyzes the conversion of tetraoxypteridine into this compound through a ring-contraction mechanism.

Furthermore, the broader family of xanthine derivatives, including those synthesized from this compound, are known to interact with xanthine oxidase. Xanthine oxidase is a crucial enzyme in the purine catabolism pathway, responsible for oxidizing hypoxanthine (B114508) to xanthine and then xanthine to uric acid. ahajournals.orgmdpi.combasicmedicalkey.com Research has shown that various xanthine derivatives can act as inhibitors of this enzyme. This inhibitory action is of significant interest for its potential therapeutic applications in conditions characterized by high levels of uric acid, such as gout. scispace.com The interaction often involves the inhibitor binding to the molybdenum cofactor at the enzyme's active site. scispace.compnas.org

The conversion of xanthine dehydrogenase (XDH) to xanthine oxidase (XO), two forms of the same enzyme, is another area of related research. ahajournals.org This conversion can be influenced by factors such as the presence of hydrogen peroxide and calcium, highlighting the complex regulation of the enzyme that metabolizes xanthine and its derivatives. ahajournals.org

Table 2: Key Enzymes Associated with this compound and its Derivatives

| Enzyme | Role | Biological Significance |

|---|---|---|

| Pteridine-degrading enzymes | Catalyze the conversion of pteridines to this compound | Microbial metabolism and degradation of complex nitrogenous compounds. |

| Xanthine Oxidase (XO) | Metabolizes xanthine; can be inhibited by derivatives of this compound | Key enzyme in purine catabolism and uric acid production; a target for gout therapy. scispace.commdpi.com |

| Adenosine Receptors | Targeted by antagonists derived from this compound | Involved in numerous physiological processes, making them important drug targets. |

Structure

3D Structure

属性

CAS 编号 |

2577-18-6 |

|---|---|

分子式 |

C6H3N4O4- |

分子量 |

195.11 g/mol |

IUPAC 名称 |

2,6-dioxo-3,7-dihydropurine-8-carboxylate |

InChI |

InChI=1S/C6H4N4O4/c11-4-1-2(9-6(14)10-4)8-3(7-1)5(12)13/h(H,12,13)(H3,7,8,9,10,11,14)/p-1 |

InChI 键 |

VRZJGNXBSRQZGM-UHFFFAOYSA-M |

SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |

规范 SMILES |

C12=C(NC(=O)NC1=O)N=C(N2)C(=O)[O-] |

产品来源 |

United States |

Natural Occurrence and Biosynthetic Pathways of Xanthine 8 Carboxylate

Enzymatic Formation from Tetrahydroxypteridine (B1195504)

The principal pathway for the biosynthesis of xanthine-8-carboxylate is the isomerization of tetrahydroxypteridine. karger.com This reaction is catalyzed by a specific intramolecular lyase. nih.govnih.gov

Tetrahydroxypteridine cycloisomerase, systematically named tetrahydroxypteridine lyase (isomerizing), is the enzyme responsible for the conversion of tetrahydroxypteridine into this compound. karger.compnas.org The reaction involves an intramolecular rearrangement, which classifies the enzyme as an isomerase, specifically an intramolecular lyase (EC 5.5.1.3). nih.govnih.gov This enzymatic transformation results in the restructuring of the pteridine (B1203161) ring system into the purine (B94841) core structure of this compound.

The primary substrate for this enzyme is tetrahydroxypteridine. karger.com Early research into the enzyme, then referred to as tetraoxypteridine isomerase, indicated that certain ions, such as cobalt, might influence its activity, while compounds like hydroxylamine (B1172632) can act as inhibitors. nih.gov While some sources suggest the involvement of NAD+ as a cofactor, this has not been definitively established in primary literature. mdpi.com Detailed studies on the enzyme's specificity for other potential substrates are limited.

Table 1: Profile of Tetrahydroxypteridine Cycloisomerase

| Property | Description | Reference |

|---|---|---|

| EC Number | 5.5.1.3 | karger.comnih.gov |

| Accepted Name | Tetrahydroxypteridine cycloisomerase | karger.com |

| Systematic Name | Tetrahydroxypteridine lyase (isomerizing) | karger.com |

| Reaction | Tetrahydroxypteridine = this compound | karger.com |

| Substrate | Tetrahydroxypteridine | karger.com |

| Product | This compound | karger.com |

| Cofactors | Not definitively established; potential influence by Co²⁺. | nih.gov |

Precursors and Intermediate Metabolites in Formation Pathways

The direct precursor for the enzymatic formation of this compound is tetrahydroxypteridine. The biosynthetic pathway for pteridines, including precursors to tetrahydroxypteridine, originates from guanosine-5'-triphosphate (GTP). mdpi.commdpi.com GTP is converted into 7,8-dihydroneopterin (B1664191) triphosphate by the enzyme GTP cyclohydrolase I, which is the first committed step in the biosynthesis of pteridines. karger.comnih.gov Subsequent enzymatic steps lead to the formation of various pteridine derivatives, which can serve as substrates for further metabolic transformations.

Microbial Metabolic Pathways Involving this compound

This compound is a known intermediate in the metabolic pathways of certain microorganisms, particularly those capable of degrading pteridine compounds. nih.gov

This compound has been identified as a product in the metabolic breakdown of pteridines by soil bacteria. Research has shown that microorganisms, such as Alcaligenes faecalis, possess the enzymatic machinery to metabolize these compounds. nih.govwikipedia.org This bacterium is known to be metabolically versatile, capable of degrading a wide range of organic compounds. nih.govmdpi.complos.org The pathway involves the conversion of a pteridine precursor, like xanthopterin (B1683600) or isoxanthopterin (B600526), ultimately leading to the formation of this compound through the activity of tetrahydroxypteridine cycloisomerase. nih.govmdpi.com

Mammalian and microbial purine metabolism pathways exhibit significant differences, particularly in their catabolic end products. In mammals, the breakdown of purines such as adenine (B156593) and guanine (B1146940) converges on the formation of xanthine (B1682287), which is then oxidized by xanthine oxidase to the final excretory product, uric acid.

Microbial metabolism is far more diverse. While some microbes also produce uric acid, many possess alternative pathways for purine and pteridine degradation. The formation of this compound from a pteridine precursor is a distinct example of a microbial metabolic capability not typically found in mammals. nih.gov This pathway allows certain bacteria to utilize pteridines as a source of nutrients. This contrasts with the mammalian system, where purine metabolism is primarily a process of catabolism and salvage rather than the utilization of external, complex heterocyclic compounds like pteridines for nutritional value.

Table 2: Comparison of Purine/Pteridine Catabolism

| Feature | Mammalian Metabolism | Specific Microbial Metabolism | Reference |

|---|---|---|---|

| Primary Starting Purines | Adenosine (B11128), Guanosine (from nucleotide breakdown) | Pteridines (e.g., Xanthopterin) | mdpi.com |

| Key Intermediate | Xanthine | Tetrahydroxypteridine -> this compound | karger.com |

| Key Enzyme(s) | Xanthine Oxidase | Tetrahydroxypteridine Cycloisomerase | karger.com |

| Primary End Product | Uric Acid | Further downstream metabolites from this compound | nih.gov |

Metabolic Transformations and Enzymatic Interactions of Xanthine 8 Carboxylate

In Vitro Degradation Pathways and By-products

In specific biological contexts, xanthine-8-carboxylate is recognized as a metabolic intermediate. Research has shown that in the microbial metabolism of the bacterium Alcaligenes faecalis, this compound serves as an intermediate during the degradation of isoxanthopterin (B600526), a naturally occurring pteridine (B1203161). The formation of this compound in this pathway occurs through the enzymatic ring contraction of tetraoxypteridine. In this reaction, the C7 position of the pteridine ring becomes the carboxylic acid group in the resulting purine (B94841) structure.

Interactions with Purine-Metabolizing Enzymes

The purine structure of this compound predisposes it to interactions with enzymes that metabolize purines like hypoxanthine (B114508) and xanthine (B1682287). nih.govwikipedia.org The primary focus of these interactions has been on the enzyme xanthine oxidoreductase (XOR).

Xanthine oxidoreductase (XOR) is a key enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and subsequently to uric acid. wikipedia.orgnih.govpnas.org It is a complex metalloflavoprotein containing a molybdenum cofactor (Moco) at its active site, which is the location of substrate hydroxylation. pnas.orgmdpi.com

While XOR acts on substrates like xanthine, research into this compound and its derivatives has primarily focused on their potential as inhibitors of the enzyme. The presence of the carboxylic acid group at the C8 position, the site where xanthine is normally hydroxylated, makes it a candidate for competitive binding at the active site. researchgate.net Studies have explored various 8-substituted xanthine derivatives, including those based on a this compound scaffold, for their ability to inhibit XOR activity, which is a therapeutic target for managing conditions like hyperuricemia and gout.

Kinetic studies are essential to quantify the interaction between an enzyme and a potential inhibitor. Key parameters include the Michaelis constant (Kₘ), which indicates the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the inhibition constant (Kᵢ), which measures the inhibitor's binding affinity. A lower Kᵢ value signifies a more potent inhibitor. The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%.

While specific kinetic data for this compound itself is not widely documented in the provided sources, extensive research on its analogues and other carboxylic acid-containing compounds demonstrates their inhibitory potential against xanthine oxidase (XO), a form of XOR.

| Inhibitor | Inhibitor Type | IC₅₀ (μM) | Kᵢ (μM) | Inhibition Mechanism | Source |

|---|---|---|---|---|---|

| ALS-28 | Non-purine analogue | N/A | 2.7 ± 1.5 | Competitive | mdpi.comnih.gov |

| ALS-8 | Non-purine analogue | N/A | 4.5 ± 1.5 | Competitive | mdpi.comnih.gov |

| 2-phenylthiazole-4-carboxylic acid derivative (Compound 30) | Thiazole derivative | 0.0486 | N/A | N/A | nih.gov |

| 2-mercapto-6-phenyl pyrimidine-4-carboxylic acid (Compound 13) | Pyrimidine-carboxylic acid | 0.132 | N/A | Mixed-type | nih.gov |

| 3,4,5-Trihydroxycinnamic acid (THCA) | Hydroxycinnamic acid | 61.60 ± 8.00 | 170 | Competitive | herbmedpharmacol.com |

The active site of xanthine oxidoreductase contains the molybdenum cofactor and several key amino acid residues that are crucial for substrate binding and catalysis. pnas.orgmdpi.com Structural studies of XOR complexed with various substrates and inhibitors have identified residues such as Arg880, Glu802, Phe914, and Thr1010 as critical for interaction. nih.govresearchgate.netmdpi.com

For inhibitors containing a carboxylate group, such as this compound, a key interaction involves the positively charged guanidinium (B1211019) group of the Arg880 residue. nih.govpnas.org Crystal structures of XOR with inhibitors like salicylate (B1505791) show that the inhibitor's carboxylate atoms are held in place through strong electrostatic interactions and hydrogen bonds with Arg880. pnas.org The carboxylate group can also interact with the hydroxyl side chain of Thr1010. nih.govpnas.org This interaction with Arg880 is fundamental, as this residue is also responsible for binding the natural substrate, xanthine, correctly orienting it for hydroxylation. researchgate.net Therefore, it is inferred that this compound would occupy the active site by positioning its carboxylate moiety to form a stable complex with Arg880, thereby blocking the entry and/or proper binding of the natural substrate.

Mechanisms of Enzyme Modulation by this compound and its Analogues

The modulation of enzyme activity by inhibitors can occur through several mechanisms, most commonly classified as competitive, non-competitive, or mixed inhibition. libretexts.org

Competitive Inhibition : In this mechanism, the inhibitor structurally resembles the substrate and binds to the enzyme's active site, directly competing with the substrate. libretexts.org The inhibition can be overcome by increasing the substrate concentration. Lineweaver-Burk plots of competitive inhibition show lines intersecting on the y-axis. mdpi.com Many XO inhibitors, including analogues of this compound, function as competitive inhibitors. mdpi.comnih.govherbmedpharmacol.com

Non-Competitive Inhibition : A non-competitive inhibitor binds to a site on the enzyme other than the active site (an allosteric site). libretexts.org This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. libretexts.org Allopurinol, a classic XO inhibitor, is converted to oxypurinol, which acts as a non-competitive inhibitor. nih.gov Febuxostat, another potent non-purine inhibitor, is also described as a non-competitive inhibitor that blocks the active site channel. mdpi.com

Mixed-Type Inhibition : This form of inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. nih.gov Several carboxylic acid-containing compounds have been identified as mixed-type inhibitors of xanthine oxidase. nih.govnih.gov Studies on the inhibitor 2-amino-6-hydroxy-8-mercaptopurine (B14735) (AHMP) demonstrated a mixed inhibition pattern, indicating it can bind to sites other than the active site in addition to competing for it. nih.gov

The diverse inhibition profiles (competitive, non-competitive, and mixed) observed for various carboxylic acid-containing compounds highlight the versatility of this functional group in designing potent and specific xanthine oxidase inhibitors. nih.govnih.govmdpi.comnih.gov

Allosteric Modulation Investigations of this compound

Based on a comprehensive review of available scientific literature, there are no specific research findings detailing the investigation of this compound as an allosteric modulator of enzyme activity. Studies focusing on the allosteric properties of xanthine-based compounds have explored more complex derivatives, rather than this compound itself.

While direct studies on this compound are not present in the current body of research, the broader class of xanthine derivatives has been identified as a source of potent allosteric modulators for specific enzymes. Notably, significant research has been conducted on the allosteric inhibition of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2), an enzyme upregulated in various cancers. nih.govacs.org

In these studies, complex xanthine derivatives, which feature various substitutions on the core xanthine structure, have been shown to bind to a novel allosteric site on the MTHFD2 enzyme. nih.govacs.org This binding is distinct from the active site where the substrate binds. Kinetic studies have demonstrated that these xanthine derivatives act as uncompetitive inhibitors, meaning they bind exclusively to the enzyme-substrate complex to form an inactive ternary complex. acs.org This mechanism of action is a hallmark of allosteric inhibition.

The structure-activity relationship (SAR) studies performed on these allosteric inhibitors have explored modifications at various positions of the xanthine scaffold, but have not specifically reported on the effects of a carboxylate group at the 8-position. nih.govacs.org These investigations have led to the development of highly selective and potent MTHFD2 inhibitors, providing a framework for designing novel anticancer therapeutics. nih.gov

However, it is crucial to reiterate that these findings pertain to complex xanthine derivatives. The allosteric modulation potential of the specific compound, this compound, remains an uninvestigated area in the published scientific literature.

Chemical Synthesis and Derivatization Strategies for Xanthine 8 Carboxylate Analogues

Conventional Synthetic Routes for 8-Substituted Xanthines

Traditional approaches to synthesizing 8-substituted xanthines predominantly rely on the construction of the imidazole (B134444) ring onto a pre-existing, appropriately substituted pyrimidine (B1678525) core. nih.govnih.gov The most common precursor for this strategy is a 5,6-diaminouracil (B14702) derivative. nih.gov

The primary method for preparing the necessary precursors for 8-substituted xanthines involves the condensation of 5,6-diaminouracil derivatives with either carboxylic acids or aldehydes. frontiersin.orgwiley.com This reaction forms an intermediate which is then cyclized to yield the final xanthine (B1682287) product.

Several procedures have been established for this key condensation step:

Reaction with Aldehydes: Condensing a 5,6-diaminouracil with an aldehyde forms a 5-(arylidene- or alkylidene-amino)-6-aminouracil intermediate (an imine or Schiff base). frontiersin.orgclockss.org This intermediate is then subjected to oxidative cyclization. frontiersin.orgwiley.com However, aldehydes can be less stable and less commercially available than their corresponding carboxylic acids. frontiersin.org

Reaction with Carboxylic Acids using Coupling Reagents: A widely used method involves coupling the 5,6-diaminouracil derivative directly with a carboxylic acid. frontiersin.orgwiley.com This is often facilitated by a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl). frontiersin.orgwiley.com More recently, the non-hazardous coupling reagent COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) has been shown to be highly effective, leading to the precipitation of pure 6-amino-5-carboxamidouracil precursors in high yield (>80%) within minutes. frontiersin.orgnih.gov

Reaction with Activated Carboxylic Acids: An alternative approach involves activating the carboxylic acid, typically by converting it to a carboxylic acid chloride, before reacting it with the 5,6-diaminouracil. nih.govfrontiersin.org This method has been successfully applied in the multigram-scale synthesis of complex xanthine derivatives. frontiersin.org

The condensation reaction is highly regioselective, consistently yielding the 5-carboxamido- derivative rather than the 6-carboxamido isomer. This has been unambiguously confirmed through single X-ray crystallography and multidimensional NMR experiments. frontiersin.orgnih.gov

Table 1: Comparison of Conventional Condensation Procedures for Xanthine Precursors nih.govfrontiersin.orgwiley.com

| Procedure | Reactant for Uracil (B121893) | Reagents | Key Intermediate | Advantages | Disadvantages |

|---|---|---|---|---|---|

| A | Aldehyde | Oxidizing agent (e.g., FeCl₃, I₂) | 5-(Alkylidene-amino)-6-aminouracil | Common route | Aldehyde instability, limited availability |

| B | Carboxylic Acid | Coupling agent (e.g., EDC-HCl, COMU) | 6-Amino-5-carboxamidouracil | Mild conditions, high yield with modern reagents | Requires coupling agent |

| C | Carboxylic Acid | Chlorinating agent (e.g., SOCl₂) | 6-Amino-5-carboxamidouracil | Suitable for large-scale synthesis | Requires handling of hazardous reagents |

The final step in forming the 8-substituted xanthine is the ring closure of the imidazole portion of the molecule from the 6-amino-5-carboxamidouracil intermediate. nih.govnih.gov This cyclization can be challenging and often requires harsh conditions. nih.gov

Commonly employed procedures for this step include:

Dehydrative Cyclization: Reagents like hexamethyldisilazane (B44280) (HMDS) are used to promote cyclization. nih.govresearchgate.net Traditional methods involved heating the precursor in HMDS, sometimes with a catalyst like ammonium (B1175870) sulfate, for extended periods (e.g., 9 hours at 170°C). nih.gov

A significant advancement in this area is the application of microwave irradiation. nih.govnih.gov Microwave-assisted ring closure reactions, particularly with HMDS, have been shown to dramatically reduce reaction times from hours to minutes while simultaneously improving product yields. nih.govresearchgate.net The addition of a co-solvent like THF has been found to be crucial for the success of this method. nih.gov This modern approach not only improves the synthesis of known pharmacological agents like istradefylline (B1672650) but also enables the creation of novel tricyclic purine (B94841) derivatives that were previously inaccessible. nih.govnih.gov

Advanced Coupling Reactions for Introduction of 8-Substituents

To overcome the limitations of conventional methods and to access a wider diversity of analogues, modern cross-coupling reactions have been adapted for xanthine synthesis.

The selective introduction of aryl and styryl groups at the C8-position of the purine ring was historically a significant challenge. researchgate.net The advent of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has provided a powerful and versatile solution. researchgate.netscirp.org

This reaction typically involves the coupling of an 8-haloxanthine derivative (e.g., 8-chlorocaffeine) with an aryl- or vinylboronic acid in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org

Components: The key components are the 8-haloxanthine substrate, an organoboron reagent (typically a boronic acid), a palladium precursor (e.g., Pd(OAc)₂, Pd(PPh₃)₄), a phosphine (B1218219) ligand, and a base. researchgate.netlibretexts.org

Advantages: Arylboronic acids are stable, readily available, and generally non-toxic. researchgate.net The reaction tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of C8-substituted xanthines with high efficiency. researchgate.netscirp.org

Applications: This method has been instrumental in preparing a wide array of 8-aryl and 8-styryl xanthine analogues for pharmacological testing, including potent and selective adenosine (B11128) receptor antagonists. researchgate.net Careful optimization of the catalyst, ligand, base, and solvent is essential for successful coupling. researchgate.net

Chemo-enzymatic synthesis combines the precision of enzymatic catalysis with the practicality of chemical synthesis to produce complex molecules. In the context of xanthine derivatives, enzymes like purine nucleoside phosphorylase (PNP) have been used to generate nucleoside analogs. mdpi.compreprints.org

While the direct enzymatic synthesis of xanthine-8-carboxylate is not widely documented, related enzymatic transformations on the purine core highlight the potential of this approach. For instance, bacterial PNPs can catalyze the ribosylation of purine analogs. mdpi.com The inducible xanthosine (B1684192) phosphorylase from E. coli has been reported to accept 8-azaxanthine (B11884) as a substrate. preprints.org However, such enzymatic reactions can be challenging; for example, the synthesis of 8-azaxanthosine is difficult due to the high acidity of the 8-azaxanthine substrate. preprints.org These approaches are valuable for creating specific derivatives, particularly glycosylated forms, under mild, aqueous conditions.

Regioselective Synthesis and Purity Assessment for Research Grade Compounds

The generation of this compound analogues for research necessitates stringent control over the chemical structure and purity of the final compounds.

The synthesis of 8-substituted xanthines via the condensation of 5,6-diaminouracils is inherently regioselective. frontiersin.org The acylation occurs specifically at the more nucleophilic C5-amino group, leading exclusively to the 6-amino-5-carboxamidouracil intermediate, which ensures the substituent is correctly positioned at C8 after cyclization. frontiersin.orgnih.gov This regiocontrol is a critical feature for the unambiguous synthesis of specific isomers. frontiersin.orgwiley.com

The purity of the synthesized research-grade compounds must be rigorously verified. nih.gov Purity values are intrinsically linked to the analytical method used for their determination. nih.gov Standard methods for the purity assessment of xanthine derivatives include:

High-Performance Liquid Chromatography (HPLC): This is a primary tool for purity evaluation. frontiersin.orgcellulosechemtechnol.ro HPLC systems, often coupled with mass spectrometry (ESI-MS), are used to determine the purity of the final product, with purities greater than 95% being a common standard for research compounds. frontiersin.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also be used for purity assessment. nih.govacs.org Quantitative ¹H NMR (qHNMR), using an internal standard of known purity, provides an accurate measure of the absolute content of the target compound in a sample. nih.gov

Mass Spectrometry (MS): Used to confirm the molecular weight of the synthesized compound. frontiersin.orgnih.gov

Elemental Analysis: Provides confirmation of the elemental composition of the compound. nih.gov

Table 2: Purity Assessment Data for Exemplary Synthesized Xanthine Derivatives

| Compound | Analytical Method | Purity (%) | Reference |

|---|---|---|---|

| 8-(2-Bromobenzyl)-1-methyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione | HPLC (Method A/B) | 99.9 / 99.6 | frontiersin.org |

| 8-(3-Bromobenzyl)-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrazino[2,1-f]purine-2,4(1H,3H)-dione | HPLC (Method A/B) | 99.7 / 99.9 | frontiersin.org |

| 2-(4-(2-(2,4-Dioxo-1,3-dipropyl-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)ethyl)phenoxy)-N-(2-(pyrrolidin-1-yl)ethyl)acetamide | LC-MS | 95.14 | nih.gov |

| Commercial (+)-catechin sample | qHNMR (internal standard) | 98.2 | nih.gov |

Preparation of Isotopically Labeled this compound for Metabolic Tracing Studies

The use of isotopically labeled compounds is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. nih.govnih.gov In the context of this compound and its analogues, introducing stable or radioactive isotopes allows for their unambiguous detection and tracing within biological systems using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, or imaging techniques like positron emission tomography (PET). nih.govresearchgate.net The synthesis of these labeled molecules requires strategic planning to incorporate the isotope at a specific, stable position within the molecule.

The preparation of isotopically labeled this compound can be approached by incorporating labeled precursors during the synthesis. The core structure of xanthine is typically formed via cyclization reactions, and the choice of labeled starting material dictates the final position of the isotope. nih.gov

A common route to 8-substituted xanthines, including this compound, involves the cyclization of a 5,6-diaminouracil precursor with a one-carbon unit, such as formic acid or its derivatives. nih.govnih.gov To label the 8-position of the xanthine ring, isotopically labeled formic acid (e.g., [¹³C]formic acid or [¹⁴C]formic acid) is a key reagent. nih.gov The synthesis starts with a suitably substituted 5,6-diaminouracil, which is condensed with the labeled formic acid. The resulting 5-formamido intermediate is then cyclized, typically under basic conditions, to yield the xanthine ring with the isotopic label at the C8 position.

A specific, late-stage labeling method has been described for a xanthine derivative that incorporates a carbon-14 (B1195169) label into the imidazole backbone. acs.org This strategy involves the reduction of [¹⁴C]CO₂ with a strong reducing agent like lithium triethylborohydride (LiEt₃BH) to produce lithium [¹⁴C]formate in situ. acs.org This labeled formate (B1220265) is then coupled with a diamine precursor using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). The subsequent base-mediated cyclization of the formylated intermediate yields the [8-¹⁴C]xanthine derivative. acs.org This approach is advantageous as it introduces the expensive radioisotope in one of the final synthetic steps, maximizing efficiency. acs.org

Labeling of the pyrimidine portion of the this compound molecule can be achieved by starting with isotopically enriched urea (B33335) or its derivatives. researchgate.netresearchgate.net For instance, using [1,3-¹⁵N₂]urea in the initial steps of uracil synthesis will result in a xanthine core labeled with ¹⁵N at the N1 and N3 positions. researchgate.net Similarly, using ¹³C- or ¹⁴C-labeled urea can place an isotopic carbon at the C2 position of the xanthine ring. researchgate.net

Metabolic tracing studies utilize these labeled compounds to follow the metabolic fate of this compound. After administration to a biological system, samples are collected and analyzed by mass spectrometry. nih.gov The mass shift created by the stable isotope (e.g., ¹³C or ¹⁵N) allows the labeled compound and its metabolites to be distinguished from their unlabeled, naturally abundant counterparts. nih.gov This enables the precise measurement of metabolite concentrations and the kinetics of their formation and breakdown, providing critical insights into the dynamics of cellular metabolism. nih.govnih.gov

For PET imaging applications, short-lived positron-emitting isotopes like fluorine-18 (B77423) are incorporated. researchgate.netmdpi.com The synthesis of an [¹⁸F]-labeled xanthine derivative typically involves preparing a precursor molecule with a suitable leaving group (e.g., tosylate). This precursor is then subjected to nucleophilic substitution with [¹⁸F]fluoride in the final step of the synthesis to produce the radiotracer. researchgate.net

The following table summarizes various strategies for the isotopic labeling of this compound and its precursors.

| Labeled Compound/Precursor | Isotope | Labeling Reagent/Method | Application |

| [8-¹³C]this compound | ¹³C | Condensation with [¹³C]Formic Acid nih.gov | Metabolic Flux Analysis via MS |

| [8-¹⁴C]this compound | ¹⁴C | In situ generation of lithium [¹⁴C]formate from [¹⁴C]CO₂ followed by condensation and cyclization acs.org | ADME Studies, Metabolic Pathway Elucidation |

| [1,3-¹⁵N₂]this compound | ¹⁵N | Synthesis from [1,3-¹⁵N₂]Urea researchgate.net | Metabolic Tracing via MS/NMR |

| [2-¹³C]this compound | ¹³C | Synthesis from [¹³C]Urea researchgate.net | Mechanistic Studies via NMR/MS |

| [¹⁸F]Fluorinated Xanthine Analogue | ¹⁸F | Nucleophilic substitution with [¹⁸F]Fluoride on a tosylated precursor researchgate.net | In vivo Imaging with PET |

Advanced Analytical Methodologies for Xanthine 8 Carboxylate Research

Chromatographic Separation Techniques

Chromatography is fundamental in the analysis of purine (B94841) derivatives like Xanthine-8-carboxylate, enabling their separation from complex biological mixtures for subsequent identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of purines. nih.gov It offers superior separation efficiency, high sensitivity for detecting low concentrations, and excellent reproducibility. nih.gov For polar compounds like this compound, reversed-phase HPLC is commonly used. In one such method, an Agilent Technologies 1200 series HPLC system was utilized with a Zorbax SB-C18 column. nih.gov The separation was achieved using a gradient elution with a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid, at a flow rate of 0.6 mL/min. nih.gov While powerful, HPLC methods for xanthine (B1682287) and its derivatives can be complex and require time-consuming sample preparation. chemicalbook.com

Table 1: Example HPLC Parameters for Purine Analysis

| Parameter | Value/Description | Source |

| System | Agilent Technologies 1200 | nih.gov |

| Column | Zorbax SB-C18 (15 cm x 0.46 cm; 5 µm) | nih.gov |

| Mobile Phase A | Water with 0.1% formic acid | nih.gov |

| Mobile Phase B | Acetonitrile with 0.1% formic acid | nih.gov |

| Flow Rate | 0.6 mL/min | nih.gov |

| Injection Volume | 15 µL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is a powerful hybrid technique for both the definitive identification and precise quantification of this compound. nih.govmdpi.com This method combines the separation capabilities of LC with the high sensitivity and specificity of MS. LC-MS/MS has been successfully used to identify this compound in various biological samples, including plant extracts and human urine. nih.govmdpi.com

For instance, an untargeted metabolomics study of human urine employed an HPLC system coupled to a time-of-flight (TOF) mass spectrometer, which allowed for the detection of thousands of metabolic features, including a tentative identification of this compound. nih.gov In another study on plant extracts, LC-MS/MS was used to perform qualitative and quantitative analysis of metabolites, confirming the presence of this compound. mdpi.com Furthermore, specialized techniques like ion-pairing reversed-phase UPLC-MS/MS have been developed for the simultaneous and rapid analysis of numerous purine and pyrimidine (B1678525) metabolites, which is advantageous for highly polar molecules that are otherwise difficult to retain on standard reverse-phase columns. tandfonline.com

Gas Chromatography (GC) Applications in Purine Research

Gas Chromatography (GC) is another established technique in purine analysis, though its application to compounds like this compound has specific requirements. tandfonline.com Purines are generally not volatile enough for direct GC analysis. scribd.comresearchgate.net Therefore, a critical prerequisite is a derivatization step to convert the non-volatile analytes into thermally stable and volatile compounds. nih.govscribd.com

Common derivatization reagents used in purine research include bis(trimethylsilyl)trifluoroacetamide (BSTFA) and ethyl chloroformate. scribd.comresearchgate.netresearchgate.net Once derivatized, the compounds can be separated on a GC column, such as an HP-5 column, and detected, often by a mass spectrometer (GC-MS). nih.govscribd.com This approach offers high sensitivity for detecting trace levels of purine compounds. nih.gov While HPLC is more frequently used for purine analysis, GC provides a valuable alternative that avoids the use of expensive HPLC solvents. scribd.comresearchgate.net

Spectroscopic Characterization in Complex Biological Matrices

Spectroscopic methods are indispensable for the structural confirmation of this compound, providing detailed information about its atomic composition and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier tool for the unambiguous structural elucidation of organic molecules, including purine derivatives. researchgate.netnih.gov It works by probing the magnetic properties of atomic nuclei (such as ¹H, ¹³C, and ¹⁵N), providing detailed information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule. scribd.comresearchgate.net

For purine structures, NMR can differentiate between various isomers and tautomers by analyzing chemical shifts and coupling constants. researchgate.net For example, the ¹³C chemical shifts of the purine ring atoms are sensitive to the substitution pattern and tautomeric form. researchgate.net The chemical shift of the C5 atom in a purine ring is typically found between 110–140 ppm, while the C4 resonance is in the 145–165 ppm range. researchgate.net Two-dimensional NMR experiments like COSY, HSQC, and HMBC are essential for assigning proton and carbon signals, especially in complex structures, and establishing through-bond correlations to piece together the molecular framework. researchgate.netnih.gov Though specific NMR data for this compound is not widely published, the application of these standard NMR techniques is the definitive method for confirming its unique carboxylated xanthine structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm). nih.gov This precision allows for the calculation of a unique elemental formula, which is a key step in identifying an unknown compound or confirming the identity of a known one.

HRMS has been utilized in several metabolomics studies that detected this compound. nih.govnih.gov For example, an analysis using an Agilent 6220 Accurate-Mass TOF LC-MS system allowed for the detection of metabolites in urine samples. nih.gov Another study used an LC-QTOF MS/MS system, a type of HRMS, to identify this compound in plant extracts. vulcanchem.comfrontiersin.org The high resolution of these instruments, which can be 70,000 or higher, is essential for distinguishing this compound from other endogenous compounds that may have the same nominal mass but a different exact mass. nih.gov

Table 2: Theoretical Exact Mass of this compound (C₆H₄N₄O₄)

| Ion Species | Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₆H₅N₄O₄⁺ | 197.0311 |

| [M-H]⁻ | C₆H₃N₄O₄⁻ | 195.0154 |

| [M+Na]⁺ | C₆H₄N₄O₄Na⁺ | 219.0130 |

| [M+K]⁺ | C₆H₄N₄O₄K⁺ | 234.9870 |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis

Spectroscopic methods are indispensable for the structural elucidation of this compound by identifying its key functional groups.

Infrared (IR) Spectroscopy provides detailed information about the vibrational modes of molecules. For this compound, the presence of the carboxylic acid group at the C8 position gives rise to distinct IR absorption bands. The carbonyl (C=O) stretch of the carboxylic acid is typically observed as an intense band in the region of 1760-1690 cm⁻¹. libretexts.org More specifically, a characteristic stretch for the carboxylic acid group at position 8 can be found around 1700 cm⁻¹. The O-H stretch of the carboxylic acid is also a prominent feature, appearing as a very broad band between 3300 and 2500 cm⁻¹. libretexts.org Additionally, the C-O stretch and O-H bend are expected in the ranges of 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹/950-910 cm⁻¹ respectively. libretexts.org The core xanthine structure also contributes to the spectrum, though its signals can be complex and overlap with those from the carboxylate group.

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Reference |

| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) | libretexts.org |

| Carboxylic Acid | C=O Stretch | 1760-1690 | libretexts.org |

| Carboxylic Acid (at C8) | C=O Stretch | ~1700 | |

| Carboxylic Acid | C-O Stretch | 1320-1210 | libretexts.org |

| Carboxylic Acid | O-H Bend | 1440-1395 and 950-910 | libretexts.org |

Electrochemical and Biosensing Methods for Research Applications

Electrochemical methods offer high sensitivity and selectivity for the detection and quantification of electroactive species like xanthine and its derivatives.

Electrochemical Detection often involves the use of modified electrodes to enhance the electrochemical response towards the target analyte. For instance, a glassy carbon electrode modified with chitosan (B1678972) and nitrogen-doped reduced graphene oxide has been successfully used for the detection of xanthine, exhibiting a wide linear range and a low detection limit. sioc-journal.cn Another approach utilized a nanocomposite of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) and functionalized gold nanoparticles on a glassy carbon electrode for the sensitive and selective detection of xanthine, even in the presence of interfering substances like hypoxanthine (B114508) and uric acid. rsc.orgrsc.org These methods typically rely on the oxidation of xanthine at the electrode surface, with the resulting current being proportional to its concentration.

Biosensing Methods integrate a biological recognition element, most commonly an enzyme, with a transducer to create a highly specific analytical device. For xanthine detection, xanthine oxidase (XOx) is the enzyme of choice. mdpi.com This enzyme catalyzes the oxidation of xanthine to uric acid. mdpi.com Amperometric biosensors are a common configuration where the current generated from the enzymatic reaction is measured.

Several strategies have been developed to construct xanthine biosensors. One such method involves the covalent attachment of xanthine oxidase to a composite of carboxylated multi-walled carbon nanotubes, metal oxide nanoparticles (such as Co₃O₄ or Fe₃O₄), and 7,7',8,8'-tetracyanoquinodimethane on a glassy carbon electrode. nih.gov Another example is a biosensor fabricated with graphene, cobalt oxide nanoparticles, and chitosan, which demonstrated a short response time and high sensitivity for xanthine detection in fish meat. dergipark.org.tr A metal-free biosensor has also been developed using graphitic carbon nitride-wrapped poly-ortho-phenylenediamine for the determination of xanthine. acs.org

Interactive Table: Comparison of Xanthine Biosensors

| Electrode Modification | Detection Method | Linear Range | Detection Limit | Reference |

| Chitosan/Nitrogen-Doped Reduced Graphene Oxide/GCE | Cyclic Voltammetry | 2.99x10⁻⁸ - 1.07x10⁻⁴ M | 9.96x10⁻⁹ M | sioc-journal.cn |

| PEDOT:PSS-AuNPs/GCE | Differential Pulse Voltammetry | 5.0x10⁻⁸ - 1.0x10⁻⁵ M | 3.0x10⁻⁸ M | rsc.org |

| Co₃O₄/CH/GR/GC | Amperometry | 5.0x10⁻⁷ - 8.0x10⁻⁵ M | 2.0x10⁻⁷ M | dergipark.org.tr |

| PoPD@g-C₃N₄/ITO | Differential Pulse Voltammetry | 1 nM - 1 µM | 0.001 nM | acs.org |

Method Validation and Quantification Challenges in Biological Systems

The accurate quantification of this compound in biological matrices such as serum, urine, or cellular lysates presents significant challenges that necessitate rigorous method validation.

Method Validation is crucial to ensure the reliability of analytical data. According to International Council for Harmonisation (ICH) guidelines, analytical method validation should address parameters such as linearity, precision (intra-day and inter-day), accuracy, and robustness. nih.gov For the quantification of xanthine and related compounds in human serum, a simple and robust HPLC method has been developed and validated. nih.gov This validation process addressed issues of selectivity for endogenous biomarkers and variations in individual concentrations. nih.gov

A key challenge in quantifying this compound in biological samples is the presence of a complex matrix, which can interfere with the analysis. To overcome this, strategies such as solid-phase extraction can be employed to recover the compound from cellular lysates. The use of stable isotope-labeled internal standards is another effective approach to correct for matrix effects.

Quantification Challenges in biological systems are numerous. The inherent reactivity and short half-life of some analytes can make their direct measurement difficult. nih.gov Furthermore, the concentrations of target compounds may be very low compared to other cellular components, requiring highly sensitive analytical methods. nih.gov For xanthine and its derivatives, which are part of the purine metabolic pathway, the presence of structurally similar endogenous compounds can pose a significant selectivity challenge. nih.gov Therefore, the development of highly selective and sensitive methods, such as LC-MS/MS, is often required for accurate quantification in complex biological matrices. researchgate.net

Structure Activity Relationships Sar and Molecular Design of Xanthine 8 Carboxylate Analogues As Biochemical Probes

Rational Design Principles for Xanthine-8-carboxylate Analogues

The rational design of this compound analogues is guided by several key principles aimed at optimizing their function as biochemical probes. A primary goal is to balance aqueous solubility, cell permeability, and target potency. researchgate.net The xanthine (B1682287) core serves as a structurally rigid scaffold, providing a stable foundation for systematic modifications. nih.govresearchgate.net Design strategies often focus on introducing substituents that can form specific interactions—such as hydrogen bonds, hydrophobic interactions, or salt bridges—with amino acid residues in the binding pocket of a target protein. nih.govnih.gov

For instance, in designing inhibitors for enzymes like xanthine oxidase (XO), the carboxylate group at the C8-position is a critical feature, often mimicking the substrate's interaction with the enzyme's active site. nih.gov Another key principle is the introduction of diverse chemical moieties to explore different regions of the binding pocket, which can enhance both potency and selectivity. tandfonline.commdpi.com This can involve modifying the N1, N3, and N7 positions of the xanthine ring with various alkyl or aryl groups. researchgate.netfrontiersin.org The ultimate aim is to create analogues with improved affinity and selectivity for their intended target, be it an enzyme like xanthine oxidase or a specific subtype of adenosine (B11128) receptor. tandfonline.comnih.gov

Effects of Substituent Position and Chemical Nature on Biochemical Interactions

The biochemical activity of this compound analogues is highly sensitive to the position and chemical nature of substituents on the purine (B94841) ring and the 8-position side chain. Structure-activity relationship (SAR) studies have revealed distinct patterns for different biological targets.

Substitutions at N1 and N3 Positions: For adenosine receptor antagonists, increasing the alkyl chain length at the N1 and N3 positions, for example with propyl groups, often enhances binding affinity. researchgate.netnih.gov In the context of developing multi-target drugs for neurodegenerative diseases, combinations of different alkyl groups at N1 and N3, such as ethyl and propargyl, have been shown to modulate selectivity between A1 and A2A adenosine receptor subtypes. frontiersin.org

Substitutions at the C8 Position: The C8 position is a critical point for modification to achieve target selectivity. researchgate.net For A2B adenosine receptor antagonists, attaching an 8-phenyl group is associated with a significant increase in binding affinity. nih.gov Further derivatization of this phenyl ring, for instance by introducing a carboxymethyl-oxy linker to create amides, has yielded highly potent and selective A2B antagonists. nih.gov In the case of xanthine oxidase inhibitors, modifying the C8 position with different aryl or heterocyclic rings can fine-tune interactions within the enzyme's active site. mdpi.com

Substitutions at the N7 Position: Modification at the N7 position is generally considered unfavorable for adenosine receptor affinity. researchgate.net

The following table summarizes the effects of various substitutions on the activity of xanthine derivatives against different targets.

| Position | Substituent Type | Target | Effect on Activity | Reference |

| N1, N3 | Increasing alkyl chain length (e.g., dipropyl) | Adenosine Receptors | Increased affinity | researchgate.net |

| C8 | Phenyl group | A2B Adenosine Receptor | Increased affinity | nih.gov |

| C8 | Carboxymethyl-oxy-phenyl amides | A2B Adenosine Receptor | High potency and selectivity | nih.gov |

| N1, N3 | Varied alkyl groups (e.g., ethyl, propargyl) | A1/A2A Adenosine Receptors | Modulated selectivity | frontiersin.org |

| N7 | General substitutions | Adenosine Receptors | Generally unfavorable | researchgate.net |

Computational Chemistry Approaches in Analog Design and Mechanism Elucidation

Computational chemistry provides powerful tools for designing novel this compound analogues and elucidating their interaction mechanisms at an atomic level. These methods allow for the rapid screening of virtual compounds and provide detailed insights that guide synthetic efforts. dovepress.com

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. derpharmachemica.com For this compound analogues, docking studies have been instrumental in understanding their binding modes with enzymes like xanthine oxidase (XO) and various adenosine receptor subtypes. frontiersin.orgresearchgate.netmdpi.com

In studies of XO inhibitors, docking simulations reveal that the carboxylate moiety of the ligand often forms crucial interactions, such as salt bridges and hydrogen bonds, with key residues like Arginine (Arg880) and Threonine (Thr1010) in the enzyme's active site. nih.govmdpi.com The purine or an attached aromatic ring frequently engages in π-π stacking interactions with phenylalanine residues (e.g., Phe914, Phe1009), which further stabilizes the complex. nih.govmdpi.com These simulations can explain why certain substitutions enhance inhibitory activity. For example, docking results have shown how specific derivatives can position themselves deeper within the binding pocket to form additional favorable interactions. mdpi.com This information is critical for designing new compounds with improved potency. nih.gov

Table of Key Interactions Identified by Molecular Docking of Xanthine Analogues with Xanthine Oxidase:

| Ligand Type | Interacting Residue | Interaction Type | Reference |

|---|---|---|---|

| Carboxylate-containing inhibitors | Arg880 | Salt bridge, Hydrogen bond | nih.govmdpi.com |

| Carboxylate-containing inhibitors | Thr1010 | Hydrogen bond | nih.govmdpi.com |

| Aromatic/heterocyclic inhibitors | Phe914 | π-π stacking | nih.govmdpi.com |

| Aromatic/heterocyclic inhibitors | Phe1009 | π-π stacking | nih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgwur.nl This approach is used to predict the activity of newly designed molecules before their synthesis, saving time and resources. dovepress.comfrontiersin.org

For xanthine derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. tandfonline.commdpi.com These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges, and hydrophobic or hydrophilic properties are predicted to increase or decrease activity. mdpi.commdpi.com For example, a QSAR study on xanthone (B1684191) inhibitors of xanthine oxidase indicated that introducing positively charged groups at the 1- and 8-positions and negatively charged groups at the 7-position could enhance activity. mdpi.com Such models provide clear, actionable guidelines for the rational design of more potent analogues. tandfonline.com

While molecular docking provides a static snapshot of ligand binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of the ligand and protein over time. nih.govmdpi.com This allows for the assessment of the stability of the ligand-protein complex and reveals conformational changes that may occur upon binding. nih.govacs.org

MD simulations performed on xanthine analogues complexed with enzymes like xanthine oxidase or MTHFD2 have provided crucial insights. nih.govnih.gov These simulations can confirm the stability of binding poses predicted by docking and analyze fluctuations in different parts of the protein, identifying regions that become more or less flexible upon ligand binding. nih.govnih.gov By calculating binding free energies (e.g., using MM-PBSA methods), MD simulations can help rank the binding affinities of different analogues, often showing good correlation with experimental data. nih.govacs.org This dynamic information is vital for understanding the true nature of the ligand-protein interaction and for designing inhibitors that form stable and long-lasting complexes with their target. tandfonline.comnih.gov

For understanding the intricate details of enzyme-catalyzed reactions and inhibition mechanisms, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are employed. scispace.comnih.gov In this approach, the reactive center of the system (e.g., the ligand and key active site residues) is treated with high-accuracy quantum mechanics, while the rest of the protein environment is described using classical molecular mechanics. acs.orgacs.org

QM/MM studies have been used to investigate the hydroxylation of substrates like xanthine by xanthine oxidase and the mechanism of action of inhibitors. nih.govacs.org These studies can elucidate the precise steps of the reaction, such as proton transfers and nucleophilic attacks, and calculate the energy barriers for these steps. acs.orgnih.gov For example, QM/MM calculations have detailed the mechanism of inhibition of xanthine oxidoreductase by inhibitors like oxipurinol and topiroxostat, clarifying how these molecules interact with the molybdenum cofactor at the enzyme's core. scispace.comnih.govnih.gov This level of mechanistic detail is invaluable for designing novel inhibitors that can covalently or non-covalently interact with the enzyme's catalytic machinery with high efficiency. acs.org

Synthesis and Evaluation of this compound Probes for Specific Biochemical Pathways

The strategic modification of the xanthine scaffold, particularly at the C8 position, allows for the development of potent and selective biochemical probes. This compound and its derivatives serve as versatile building blocks for creating these tools, which are instrumental in elucidating the function and structure of various enzymes and receptors. The development of such probes involves synthesizing analogs with specific functionalities—such as fluorescent tags, radiolabels, or reactive groups—and subsequently evaluating their interaction with biological targets. nih.gov These molecular tools enable researchers to study biochemical pathways with high precision, offering insights into enzyme kinetics, receptor binding, and cellular processes. researchgate.netichb.pl

Probes for Xanthine Oxidase (XO)

Xanthine oxidase (XO) is a critical enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Dysregulation of XO activity is linked to hyperuricemia and gout, making it a significant therapeutic target. mdpi.commdpi.com this compound analogs have been synthesized and evaluated as inhibitors of this enzyme.

Researchers have identified novel, non-purine-like compounds that act as reversible and competitive inhibitors of XO. mdpi.com The synthesis of these probes often involves advanced chemical strategies to create derivatives that can effectively interact with the enzyme's active site. For instance, new synthetic routes using non-hazardous coupling reagents have been developed to produce 8-substituted xanthines from xanthine-8-carboxylic acid precursors with high efficiency, achieving yields over 80%.

The evaluation process involves detailed kinetic studies to determine the mechanism and potency of inhibition. mdpi.com Molecular docking studies are also employed to understand the binding interactions at the molecular level. For example, docking studies revealed that the carboxylate moiety of a potent inhibitor, ALS-28, forms a strong salt bridge with Arginine 880 (R880) and two hydrogen bonds with Threonine 1010 (T1010) in the active site of XO, adjacent to the molybdopterin cofactor. mdpi.com This positioning effectively blocks the substrate's entry channel, consistent with a competitive inhibition mechanism. mdpi.com

| Compound | Inhibition Constant (Ki) | Mechanism of Inhibition | Key Interacting Residues |

|---|---|---|---|

| ALS-28 | 2.7 ± 1.5 µM | Competitive | R880, T1010 |

| ALS-8 | 4.5 ± 1.5 µM | Competitive | Not specified |

| ALS-15 | 23 ± 9 µM | Competitive | Not specified |

| ALS-1 | 41 ± 14 µM | Competitive | Not specified |

Probes for Adenosine Receptors

Adenosine receptors (A1, A2A, A2B, and A3) are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes, making them important targets for drug discovery. researchgate.net this compound serves as a key precursor for a wide array of probes designed to target these receptors, including radiolabeled, fluorescent, and spin-labeled antagonists. mdpi.comresearchgate.net

Radiolabeled Probes: Radiolabeled xanthine derivatives are crucial for in vivo imaging techniques like Positron Emission Tomography (PET). A notable example is ¹⁸F-CPFPX (¹⁸F-8-cyclopentyl-3-(3-fluoropropyl)-1-propylxanthine), which has been extensively used to quantify A1 adenosine receptors in the brain. mdpi.com

Fluorescent Probes: Fluorescent probes are designed by attaching a fluorophore to a xanthine pharmacophore, allowing for the visualization and quantification of receptor-ligand binding in living cells. researchgate.netmdpi.com The synthesis involves linking a fluorophore to the xanthine core, often via a spacer arm attached to the C8-substituent derived from a carboxylic acid. The choice of the fluorophore and linker can significantly impact the probe's final pharmacological properties. researchgate.net For instance, XAC-X-BY630, a derivative of the xanthine antagonist XAC, showed high affinity for the A1 receptor and has been used to study ligand-receptor binding at the single-cell level. mdpi.com

Spin-Labeled Probes: For biophysical studies using Electron Paramagnetic Resonance (EPR) spectroscopy, spin-labeled probes are synthesized. These probes incorporate a stable nitroxide radical into the xanthine structure. A potent and selective A1 receptor antagonist was developed by attaching a nitroxide-bearing moiety to the N3 position of an 8-cyclopentyl-1-propylxanthine scaffold. researchgate.net This probe, compound 36 , exhibited high affinity and selectivity for the A1 receptor, making it a valuable tool for studying ligand-receptor interactions via EPR. researchgate.net

| Probe Name/Compound | Probe Type | Target | Affinity (Ki/IC50) | Application |

|---|---|---|---|---|

| ¹⁸F-CPFPX | Radiolabeled | A1 Receptor | Not specified | PET imaging of cerebral A1 receptors. mdpi.com |

| XAC-X-BY630 | Fluorescent | A1 Receptor | Nanomolar range | Quantification of ligand-receptor binding. mdpi.com |

| Compound 36 | Spin-Labeled (EPR) | A1 Receptor | 5.5 nM | EPR studies of ligand-receptor interaction. researchgate.net |

| Compound 14q | Antagonist | A2B Receptor | 7.57 nM | Adenosine receptor binding assays. researchgate.net |

Probes for Other Enzymatic Pathways

The versatility of the xanthine scaffold extends to the development of probes for other critical enzyme families.

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): MTHFD2 is an enzyme in the one-carbon metabolism pathway that is often overexpressed in cancer cells. Xanthine derivatives have been developed as allosteric inhibitors of this enzyme. acs.org Through scaffold-based molecular design, a glutamic acid moiety was added to the xanthine core to enhance inhibitory effects. acs.org Evaluation of these compounds revealed potent inhibition of MTHFD2, with kinetic studies indicating an uncompetitive mechanism of action. acs.org

Tryptophan Hydroxylase 1 (TPH1): TPH1 is a target for metabolic diseases like obesity. A series of xanthine derivatives featuring a phenacyl group were synthesized and evaluated as TPH1 inhibitors. nih.gov Docking studies for a lead compound, compound 40 , showed key intermolecular interactions between the xanthine scaffold, an imidazo-thiazolyl ring, and the hydroxyl-containing phenacyl moiety with the TPH1 binding site. nih.gov Further evaluation in cellular models demonstrated that this compound effectively suppressed the differentiation of 3T3-L1 cells into adipocytes. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Mechanism of Inhibition |

|---|---|---|---|

| Compound 3 | MTHFD2 | 4.0 µM | Uncompetitive |

| Compound 9 | MTHFD2 | 0.69 µM | Uncompetitive |

| Compound 40 | TPH1 | Good in vitro activity | Not specified |

Investigative Applications of Xanthine 8 Carboxylate in Fundamental Biochemical Research

Use as a Biochemical Probe for Enzyme Mechanism Studies

Xanthine-8-carboxylate and its derivatives are instrumental in studying the mechanisms of enzymes involved in purine (B94841) metabolism, particularly xanthine (B1682287) oxidase. Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. aditum.orgnih.gov Understanding its function and inhibition is crucial for managing conditions like hyperuricemia and gout. aditum.org

Derivatives of this compound have been investigated as potential reversible inhibitors of xanthine oxidase. By studying how these compounds interact with the enzyme's active site, researchers can gain insights into the catalytic mechanism. For instance, the binding of this compound derivatives can be monitored to understand the structural requirements for substrate recognition and turnover. nih.gov Techniques such as X-ray crystallography of enzyme-inhibitor complexes can reveal the precise orientation and interactions of the inhibitor within the active site, providing a detailed picture of the enzyme's mechanism. nih.gov

Furthermore, kinetic studies using this compound as a substrate or inhibitor can help determine key enzymatic parameters. These studies often involve measuring reaction rates at different substrate and inhibitor concentrations to elucidate the type of inhibition (e.g., competitive, non-competitive) and the inhibitor's binding affinity (Ki). nih.gov Such data is critical for designing more potent and specific enzyme inhibitors.

Table 1: Investigated Enzyme Interactions with this compound Derivatives

| Enzyme | Interaction Type | Research Application | Key Findings |

| Xanthine Oxidase | Inhibition | Study of purine metabolism and gout treatment. nih.gov | Derivatives can act as reversible inhibitors, aiding in the design of therapeutic compounds. nih.gov |

| Adenosine (B11128) Receptors (A2A, A2B) | Antagonism | Development of treatments for respiratory diseases like asthma. researchgate.net | Specific derivatives show potent and selective antagonism at human A2B adenosine receptors. |

| IMP Dehydrogenase | Substrate/Inhibitor | Understanding purine nucleotide biosynthesis. frontierspartnerships.orgnih.gov | The ionic state of xanthine derivatives at physiological pH is crucial for their interaction with the enzyme. frontierspartnerships.orgnih.gov |

This table is interactive. Click on the headers to sort the data.

Application in Elucidation of Novel Metabolic Pathways

This compound has been identified as an intermediate in the metabolic pathways of certain microorganisms. For example, the bacterium Alcaligenes faecalis metabolizes isoxanthopterin (B600526), a pteridine (B1203161) compound, through a pathway involving this compound. The study of such pathways provides insights into microbial metabolism and the diversity of biochemical reactions in nature.

The elucidation of novel metabolic pathways often involves isotopic labeling studies. By feeding organisms with isotopically labeled precursors and tracking the label's incorporation into various metabolites, including this compound, researchers can map out the steps of a pathway. core.ac.ukoup.com This retrobiosynthetic analysis is a powerful tool for understanding how complex molecules are synthesized and degraded in living systems. core.ac.ukoup.com

The discovery of new metabolic roles for xanthine and its derivatives continues to expand our understanding of cellular biochemistry. For instance, metabolomic studies have linked alterations in xanthine metabolism to conditions like Parkinson's disease, suggesting new avenues for therapeutic intervention.

Tool for Studying Purine Nucleotide Cycle Regulation

The purine nucleotide cycle is a critical metabolic pathway, particularly in skeletal muscle, for the regulation of adenine (B156593) nucleotide levels and the generation of fumarate, an intermediate of the citric acid cycle. aditum.orgwikipedia.org This cycle involves the conversion of adenosine monophosphate (AMP) to inosine (B1671953) monophosphate (IMP), which is then converted back to AMP. wikipedia.org Xanthine and its derivatives are integral to the broader network of purine metabolism that feeds into and is regulated by this cycle. mit.edu

This compound can be used as a tool to probe the regulation of this cycle. By introducing this compound or its derivatives into cellular systems, researchers can observe the resulting changes in the concentrations of key metabolites like AMP, IMP, and fumarate. These perturbation studies help to identify regulatory checkpoints and allosteric interactions within the pathway. For example, an accumulation of xanthine derivatives could potentially influence the activity of enzymes like AMP deaminase, which catalyzes the first step of the purine nucleotide cycle. wikipedia.org

Understanding the regulation of the purine nucleotide cycle is important as its dysregulation can have significant physiological consequences. For example, defects in this cycle can lead to an accumulation of intermediates that may be shunted into other pathways, such as the production of uric acid. wikipedia.org

Integration into Systems Biology Models of Cellular Metabolism

Systems biology utilizes mathematical models to simulate and analyze complex biological systems, including cellular metabolism. nih.gov These models, often constructed at a genome-scale, integrate vast amounts of data from genomics, proteomics, and metabolomics to provide a holistic view of cellular processes. semanticscholar.orgplos.org

This compound and its associated reactions can be incorporated into these genome-scale metabolic models (GEMs). semanticscholar.orgnih.gov The inclusion of such compounds and their metabolic transformations enhances the accuracy and predictive power of these models. For example, a model incorporating the metabolism of xanthine derivatives can be used to simulate the metabolic state of a cell under various conditions, such as during disease or in response to a drug. semanticscholar.org

In the context of red blood cell metabolism, for instance, metabolomic measurements of compounds like hypoxanthine and xanthine have been used to predict the concentrations of numerous other metabolites, demonstrating the interconnectedness of metabolic pathways. semanticscholar.org By refining these models with detailed information about the kinetics and regulation of enzymes that interact with this compound, researchers can develop more sophisticated in silico tools for predicting cellular behavior and identifying potential therapeutic targets. nih.gov

Table 2: Role of Xanthine Derivatives in Systems Biology Models

| Model Type | Organism/Cell Type | Application | Relevance of Xanthine Metabolism |

| Genome-Scale Metabolic Model (GEM) | Escherichia coli | Prediction of gene essentiality and nutrient utilization. nih.gov | Incorporation of purine metabolic pathways, including those involving xanthine. mit.edunih.gov |

| Red Blood Cell (RBC) Metabolic Model | Human | Understanding RBC storage lesion and metabolic capabilities. semanticscholar.orgplos.org | Key biomarkers like hypoxanthine and xanthine are used to predict the overall metabolic state. semanticscholar.org |

| Personalized Medicine Models | Human | Identifying biomarkers and therapeutic targets for metabolic diseases. nih.gov | Disturbances in purine metabolism are linked to various pathologies. mit.edunih.gov |

This table is interactive. Click on the headers to sort the data.

Role in Understanding Redox Signaling at a Molecular Level

Redox signaling refers to the process by which reactive oxygen species (ROS) and other redox-active molecules act as signaling messengers to regulate various cellular processes. nih.govpnas.org The enzyme xanthine oxidase is a significant source of ROS, producing superoxide (B77818) radicals and hydrogen peroxide during the catabolism of purines. nih.govmdpi.com

By studying the interactions of this compound and its derivatives with xanthine oxidase, researchers can investigate the mechanisms of ROS production by this enzyme. For example, by using specific inhibitors derived from this compound, it is possible to modulate the ROS-generating activity of xanthine oxidase and observe the downstream effects on cellular signaling pathways. herbmedpharmacol.com This allows for a detailed examination of the role of xanthine oxidase-derived ROS in processes like inflammation, cell growth, and apoptosis. frontiersin.orgnih.gov

Understanding the molecular basis of redox signaling is crucial, as imbalances in redox homeostasis are implicated in a wide range of diseases. nih.govmdpi.com The use of compounds like this compound as molecular probes provides a means to dissect the complex interplay between metabolic enzymes, ROS production, and cellular signaling networks. frontiersin.org

Future Directions and Emerging Research Avenues for Xanthine 8 Carboxylate

Discovery of Uncharacterized Metabolic Fates and Products

The known metabolic role of xanthine-8-carboxylate is primarily as an intermediate in specific microbial pathways. A key example is its formation during the degradation of isoxanthopterin (B600526) by the bacterium Alcaligenes faecalis. In this pathway, the pteridine (B1203161) ring of tetraoxypteridine undergoes a ring contraction, where the C7 position of the pteridine becomes the carboxylic acid group in the resulting purine (B94841) structure of this compound.